Arbaprostil

Beschreibung

Eigenschaften

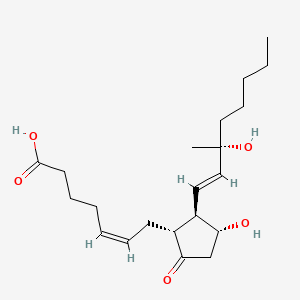

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-VFXMVCAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866457 | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-70-1 | |

| Record name | Arbaprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaprostil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBAPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potent and Precise Actions of Arbaprostil's Active S-Epimer: A Technical Pharmacodynamic Guide

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical guide on the pharmacodynamics of the active S-epimer of arbaprostil, (15S)-15-methylprostaglandin E₂, has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the molecule's interaction with prostaglandin E2 (EP) receptors, detailing its mechanism of action, and summarizing key experimental findings that underpin its therapeutic effects, primarily in gastric cytoprotection and acid secretion inhibition.

This compound, the (15R)-15-methylprostaglandin E₂, is a prodrug that undergoes epimerization in the acidic environment of the stomach to its biologically active (15S) form. This active S-epimer is a potent, metabolically stable analog of prostaglandin E₂ (PGE₂) and is the focus of this guide.

Quantitative Pharmacodynamic Profile

While specific binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) for (15S)-15-methyl-PGE₂ at individual EP receptor subtypes are not extensively reported in publicly available literature, comparative studies and functional assays have established its potent and selective actions.

One key finding highlights that 15(S)-15-methyl PGE₂ binds to human myometrium with twice the affinity of natural PGE₂.[1] In functional assays, it has been demonstrated to be significantly more potent than PGE₂ in inhibiting gastric acid secretion. Specifically, 15-methyl PGE₂ is approximately 40 times more potent than PGE₂ in inhibiting histamine-stimulated gastric acid secretion in canine models.[2] This potent antisecretory effect is attributed to a direct action on parietal cells.[2]

| Parameter | Agonist | Tissue/Cell Type | Value | Reference |

| Receptor Binding | (15S)-15-methyl PGE₂ | Human Myometrium | 2x higher affinity than PGE₂ | [1] |

| Functional Activity | ||||

| Gastric Acid Secretion Inhibition | 15-methyl PGE₂ | Canine Heidenhain Pouch (in vivo) | ~40x more potent than PGE₂ | [2] |

| Uterine Contraction | (15S)-15-methyl PGE₂ | Uterine Smooth Muscle | 10x more potent than PGE₁ |

Mechanism of Action and Signaling Pathways

The pharmacodynamic effects of (15S)-15-methyl-PGE₂ are mediated through its interaction with the four subtypes of prostaglandin E₂ receptors: EP₁, EP₂, EP₃, and EP₄. These G-protein coupled receptors are linked to distinct intracellular signaling pathways, and the specific effects of the S-epimer are determined by its receptor activation profile in different tissues.

Gastric Mucosa: Cytoprotection and Antisecretory Effects

In the gastric mucosa, the S-epimer of this compound exerts both cytoprotective and antisecretory effects.

-

Antisecretory Action: The profound inhibition of gastric acid secretion is primarily mediated by the activation of EP₃ receptors on parietal cells. The EP₃ receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of proton pumps (H⁺/K⁺-ATPase) responsible for acid secretion.

-

Cytoprotective Action: The cytoprotective effects are multifaceted and are thought to involve multiple EP receptor subtypes. Activation of EP₁ receptors can lead to an increase in intracellular calcium, which may contribute to enhanced mucus and bicarbonate secretion. Furthermore, activation of EP₂ and EP₄ receptors , which are coupled to a stimulatory G-protein (Gs), leads to an increase in cAMP. This can enhance mucosal blood flow and promote epithelial cell proliferation and restitution, further contributing to the protection of the gastric lining.

Below are diagrams illustrating the primary signaling pathways activated by the S-epimer of this compound in gastric parietal and epithelial cells.

References

- 1. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Arbaprostil's Role in Inhibiting Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaprostil, a synthetic analog of prostaglandin E2 (PGE2), demonstrates a significant, pH-dependent inhibitory effect on gastric acid secretion. This document provides a comprehensive technical overview of this compound's mechanism of action, summarizing key quantitative data from clinical and preclinical studies. It details the experimental protocols used to evaluate its efficacy and presents visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals involved in the study and development of gastric acid inhibitors and cytoprotective agents.

Introduction

This compound, chemically known as 15(R)-15-methyl prostaglandin E2, is a prodrug that undergoes conversion to its biologically active (15S) epimer in the acidic environment of the stomach.[1][2] The active form, (15S)-15-methyl-PGE2, exerts its effects by acting as an agonist at the prostaglandin E2 receptor subtype 3 (EP3) on gastric parietal cells.[3][4] This interaction initiates a signaling cascade that ultimately leads to the inhibition of gastric acid secretion. Beyond its antisecretory properties, this compound also exhibits cytoprotective effects on the gastric mucosa.[1]

Mechanism of Action: EP3 Receptor-Mediated Inhibition

The primary mechanism by which this compound's active form inhibits gastric acid secretion is through the activation of the EP3 receptor, a G protein-coupled receptor (GPCR). The binding of the (15S)-15-methyl-PGE2 to the EP3 receptor on parietal cells triggers the following signaling pathway:

-

Gαi Activation: The activated EP3 receptor couples to an inhibitory G protein (Gαi).

-

Adenylyl Cyclase Inhibition: This coupling leads to the inhibition of the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Proton Pump Inhibition: Reduced cAMP levels lead to a decrease in the activity of the H+/K+ ATPase, also known as the proton pump, which is the final step in the secretion of hydrochloric acid into the gastric lumen.

This pathway effectively counteracts the stimulatory signals for acid secretion, such as those mediated by histamine.

References

- 1. Plasma levels of the prodrug, this compound, [(15R)-15-methylprostaglandin E2], and its active, antiulcer (15S) epimer in humans after single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma levels of the prodrug, this compound, [(15R)-15-methylprostaglandin E2], and its active, antiulcer (15S) epimer in humans after single dose oral administration. | Semantic Scholar [semanticscholar.org]

- 3. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 4. What is the mechanism of Enprostil? [synapse.patsnap.com]

In-Vitro Activity of Arbaprostil on Gastric Mucosal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arbaprostil, a synthetic methyl ester analog of prostaglandin E2 (PGE2), is recognized for its potent cytoprotective and antisecretory effects on the gastric mucosa. While extensive in-vivo studies and clinical trials have demonstrated its efficacy in preventing gastric lesions and promoting ulcer healing, detailed in-vitro data on its direct activity on gastric mucosal cells are less prevalent in the public domain. This technical guide synthesizes the available information on this compound and its natural analog, PGE2, to provide a comprehensive overview of its presumed mechanism of action and effects at the cellular level.

This compound is administered as a prodrug, the 15(R) epimer, which is biologically inactive.[1] In the acidic environment of the stomach (pH ≤ 5), it undergoes epimerization to its active form, the 15(S) epimer, which then exerts its pharmacological effects directly on the gastric mucosa.[1][2] This pH-dependent activation is a crucial aspect of its localized action. This guide will, therefore, extrapolate from the well-documented in-vitro activities of PGE2 and other stable analogs to delineate the cellular and molecular actions of this compound.

Core Mechanism of Action: Prostaglandin E2 Receptor Signaling

The cellular effects of this compound on gastric mucosal cells are believed to be mediated through the activation of specific prostaglandin E2 (EP) receptors. The cytoprotective actions, in particular, are primarily linked to the EP2 and EP4 receptor subtypes, which are G-protein coupled receptors that stimulate the production of cyclic AMP (cAMP).[3]

The binding of active this compound to EP2/EP4 receptors on the surface of gastric mucosal cells initiates a signaling cascade. This involves the activation of the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels. The increased cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in the cellular protective responses.[3]

Quantitative Data on this compound and Prostaglandin E2 Analogs

Table 1: In-Vivo Effects of this compound on Gastric Functions

| Parameter | Species | Dose | Effect | Citation |

| Gastric Acid Secretion | Human | 100 µg | 98% inhibition at pH 2 | |

| Gastric Acid Secretion | Human | 100 µg | 15% inhibition at pH 6 | |

| Gastric Lesion Prevention (HCl-ethanol induced) | Rat | 3-100 µg/kg (p.o.) | Dose-dependent prevention | |

| Ulcer Healing (Acetic acid induced) | Rat | 3 or 10 µg/kg (twice daily for 4 weeks) | Significant acceleration |

Table 2: In-Vitro Effects of Prostaglandin E2 (PGE2) Analogs on Gastric Mucosal Cells

| Analog | Cell Type | Assay | Concentration | Effect | Citation |

| PGE2 | Primary guinea pig gastric mucosal cells | Ethanol-induced apoptosis | 10⁻⁶ M | Inhibition of cytochrome c release | |

| 16,16-dimethyl-PGE2 | Amphibian gastric mucosa | Adherent mucus thickness | Not specified | ~2-fold increase | N/A |

| PGE2 | Cultured rat gastric epithelial cells | Mucin secretion | Not specified | Strong stimulation | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following are representative protocols for key in-vitro assays, adapted from literature on prostaglandins and gastric mucosal cell research.

Protocol 1: In-Vitro Cytoprotection Assay Against Ethanol-Induced Injury

This protocol assesses the ability of a test compound to protect cultured gastric cells from damage induced by ethanol.

-

Cell Culture:

-

Culture human gastric adenocarcinoma (AGS) cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound. Note: For in-vitro assays, the active 15(S) epimer should ideally be used. If using the 15(R) prodrug, pre-incubation in an acidic medium (pH ~3-4) may be required to facilitate epimerization, followed by neutralization before adding to cells.

-

Prepare serial dilutions of the activated this compound in serum-free medium.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Cellular Injury:

-

Prepare a 15% (v/v) solution of ethanol in serum-free medium.

-

Remove the pre-treatment medium and add the 15% ethanol solution to the wells (except for the negative control wells, which receive only medium).

-

Incubate for 30-60 minutes at 37°C.

-

-

Assessment of Cell Viability:

-

Remove the ethanol-containing medium.

-

Measure cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the supernatant.

-

Calculate the percentage of cell protection relative to the ethanol-only treated cells.

-

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol determines if this compound activates the cAMP signaling pathway.

-

Cell Culture:

-

Culture AGS cells in 24-well plates until they reach 80-90% confluency.

-

-

Phosphodiesterase Inhibition:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of cAMP.

-

-

Compound Stimulation:

-

Add various concentrations of activated this compound or a positive control (e.g., Forskolin) to the wells.

-

Incubate for a short period, typically 10-15 minutes, at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.

-

Centrifuge the lysate to pellet cell debris.

-

Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Normalize cAMP levels to the total protein content of each sample, determined by a BCA or Bradford protein assay.

-

Logical Relationships and Summary

The protective action of this compound on gastric mucosal cells is a multi-step process that begins with its environmental activation and culminates in enhanced cellular defense mechanisms. This can be visualized as a logical flow from the drug's administration to its ultimate physiological effect.

References

- 1. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multiclinic trial evaluating this compound [15(R)-15-methyl prostaglandin E2] as a therapeutic agent for gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

Cellular Pathways Modulated by Arbaprostil Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaprostil, a synthetic analog of prostaglandin E2 (PGE2), is a prodrug that is converted to its biologically active form, 15(S)-15-methyl-PGE2, in an acidic environment. Primarily recognized for its potent cytoprotective and anti-secretory effects on the gastric mucosa, this compound's therapeutic actions are mediated through the activation of specific cellular signaling pathways. As a PGE2 analog, this compound is presumed to exert its effects by binding to the four G-protein coupled prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4), thereby initiating a cascade of intracellular events. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound administration, drawing upon the well-established pharmacology of PGE2 and its analogs. It details the downstream signaling cascades, including the cyclic AMP/Protein Kinase A (cAMP/PKA) pathway, intracellular calcium mobilization, and the interconnected Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling networks. This document also provides detailed experimental protocols for key assays to enable researchers to investigate these pathways and includes structured data tables and signaling pathway diagrams to facilitate understanding and further research.

Introduction to this compound

This compound, chemically known as 15(R)-15-methylprostaglandin E2, is a synthetic prostaglandin E2 analog. It functions as a prodrug, undergoing epimerization in the acidic milieu of the stomach to its active (15S) epimer, 15(S)-15-methyl-PGE2[1]. This active metabolite is more resistant to metabolic degradation than endogenous PGE2, leading to a prolonged duration of action[2]. The primary therapeutic applications of this compound have been in the prevention and treatment of peptic ulcers, leveraging its potent gastric anti-secretory and cytoprotective properties[3][4][5].

The cellular mechanism of action of this compound is predicated on its interaction with the prostaglandin E2 (EP) receptors, a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The differential expression of these receptors in various tissues and their coupling to different G-proteins account for the diverse physiological effects of PGE2 and its analogs.

Prostaglandin E2 (EP) Receptor Signaling Pathways

The interaction of this compound's active metabolite with EP receptors initiates distinct intracellular signaling cascades. The specific pathway activated depends on the EP receptor subtype engaged.

-

EP1 Receptor: Coupled to the Gq alpha subunit of the G-protein. Activation of EP1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both are coupled to the Gs alpha subunit. Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins.

-

EP3 Receptor: This receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The balance of signaling through these different EP receptor subtypes ultimately dictates the cellular response to this compound.

Figure 1: this compound activates distinct EP receptor signaling cascades.

Quantitative Data on EP Receptor Engagement

Table 1: Representative Binding Affinities (Ki, nM) of PGE2 Analogs at Human EP Receptors

| Compound | EP1 | EP2 | EP3 | EP4 | Reference(s) |

|---|---|---|---|---|---|

| PGE2 | 14-36 | ~13 | 0.6-3.7 | ~1 | |

| 16,16-dimethyl-PGE2 | >1000 | ~10 | ~1 | ~1 | |

| Sulprostone | ~20 | >1000 | ~1 | >1000 |

| Butaprost | >1000 | ~200 | >1000 | >1000 | |

Table 2: Representative Functional Potencies (EC50, nM) of PGE2 Analogs at Human EP Receptors

| Compound | EP1 (Ca²⁺ Mobilization) | EP2 (cAMP Accumulation) | EP3 (cAMP Inhibition) | EP4 (cAMP Accumulation) | Reference(s) |

|---|---|---|---|---|---|

| PGE2 | ~3 | ~5 | ~0.3 | ~0.3 | |

| 15-keto-PGE2 | - | 137 | - | ~2000 | |

| Iloprost | 0.3 | >1000 | >1000 | >1000 |

| Treprostinil | >1000 | 6.2 | >1000 | ~200 | |

Modulation of Downstream Cellular Pathways

The activation of EP receptors by this compound initiates a series of downstream events that impact several key cellular signaling pathways.

cAMP/PKA Pathway

Activation of EP2 and EP4 receptors by this compound is expected to lead to a significant increase in intracellular cAMP levels. This, in turn, activates PKA, a serine/threonine kinase with a broad range of substrates. PKA-mediated phosphorylation can regulate gene expression through the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), and can also modulate the activity of various enzymes and structural proteins, contributing to the anti-secretory and cytoprotective effects of this compound.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Evidence suggests that PGE2 can modulate this pathway, although the effects can be cell-type specific. In some contexts, PGE2 has been shown to activate the ERK pathway, potentially contributing to its cytoprotective and tissue repair-promoting effects. This activation can occur through Gs-PKA-dependent mechanisms or via transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).

Figure 2: this compound may activate the MAPK/ERK pathway via EP2/EP4.

PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. Some studies have indicated that PGE2, through EP4 receptor activation, can lead to the activation of the PI3K/Akt pathway. This can occur through β-arrestin-mediated signaling or via PKA-dependent mechanisms. The activation of Akt can contribute to the pro-survival and anti-apoptotic effects observed with PGE2 analogs.

NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. The effect of PGE2 on NF-κB signaling is complex and appears to be context-dependent, exhibiting both pro- and anti-inflammatory actions. In some cellular contexts, PGE2, through cAMP elevation, has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines. This inhibitory effect on NF-κB may be a significant contributor to the anti-inflammatory properties of this compound. This can occur through PKA-mediated phosphorylation and stabilization of the NF-κB inhibitor, IκBα, preventing the nuclear translocation of the active p65 subunit.

Figure 3: this compound may inhibit NF-kB signaling via the cAMP/PKA pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the cellular pathways modulated by this compound.

EP Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of this compound for each EP receptor subtype.

Figure 4: Workflow for EP Receptor Binding Assay.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound (or its active form).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of unlabeled PGE2.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells expressing the desired EP receptor (e.g., HEK293-EP2 or HEK293-EP4 for stimulation, HEK293-EP3 for inhibition) in a 96-well plate.

-

Allow cells to adhere overnight.

-

Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

For EP3 inhibition assays, co-stimulate with an adenylyl cyclase activator like forskolin.

-

Add varying concentrations of this compound and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Measure intracellular cAMP levels using a competitive immunoassay, such as a LANCE Ultra cAMP assay, HTRF cAMP assay, or an ELISA-based kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for stimulation) or IC50 (for inhibition) value.

-

Western Blot for Phosphorylated ERK, Akt, and PKA Substrates

This method is used to detect the activation of key signaling kinases.

Figure 5: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment and Lysis:

-

Culture appropriate cells to 70-80% confluency.

-

Serum-starve cells for 4-16 hours before treatment.

-

Treat cells with different concentrations of this compound for various time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-Akt (Ser473), or an antibody against phosphorylated PKA substrates) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Express the results as the ratio of phosphorylated protein to total protein.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB activation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition.

-

Conclusion

This compound, through its action as a prostaglandin E2 analog, modulates a complex network of intracellular signaling pathways. Its primary mechanism involves the activation of EP receptors, leading to the modulation of cAMP/PKA and intracellular calcium levels. These primary signaling events can subsequently influence the activity of the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which likely underlie its cytoprotective, anti-secretory, and anti-inflammatory effects. While direct quantitative data for this compound's interaction with all components of these pathways remains to be fully elucidated, the information presented in this guide, based on the well-established pharmacology of PGE2 and its analogs, provides a robust framework for understanding and further investigating the cellular mechanisms of this compound. The detailed experimental protocols provided herein offer a practical resource for researchers to explore the intricate signaling networks modulated by this and other related compounds. Further research is warranted to precisely define the pharmacological profile of this compound and to fully unravel the context-dependent interplay of the signaling pathways it modulates.

References

- 1. Plasma levels of the prodrug, this compound, [(15R)-15-methylprostaglandin E2], and its active, antiulcer (15S) epimer in humans after single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sapphire North America [sapphire-usa.com]

- 3. Effect of Orally Administered Prostaglandin E2 and its 15-Methyl Analogues on Gastric Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [15(R)-15-methyl prostaglandin E2] in a single nighttime dose of either 50 or 100 micrograms in acute duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Failure of a cytoprotective dose of this compound to heal acute duodenal ulcers. Results of a multiclinic trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Assessing Arbaprostil Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbaprostil, a synthetic analog of prostaglandin E2 (PGE2), is recognized for its cytoprotective and anti-inflammatory properties.[1][2][3][4] It functions as a prodrug, converting to its active form, (15S)-15-methyl-PGE2, in an acidic environment.[5] This active form exerts its effects by binding to prostaglandin E2 (EP) receptors, which are G protein-coupled receptors that trigger various downstream signaling pathways. Notably, the activation of EP2 and EP4 receptors often leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), contributing to the observed therapeutic effects.

These application notes provide a detailed protocol for assessing the efficacy of this compound in cell culture models, focusing on its cytoprotective and anti-inflammatory activities. The protocols outlined below are designed to be adaptable to specific research needs and can be implemented in various laboratory settings.

Key Signaling Pathway of this compound

This compound, as a PGE2 analog, primarily signals through the EP receptor family. The diagram below illustrates the canonical Gs-coupled signaling pathway initiated by this compound binding to EP2/EP4 receptors.

Caption: this compound signaling pathway.

Experimental Protocols

Assessment of Cytoprotective Effects

This protocol is designed to evaluate the ability of this compound to protect cells from damage induced by chemical agents like ethanol or nonsteroidal anti-inflammatory drugs (NSAIDs). Gastric epithelial cell lines are recommended for this assay.

Experimental Workflow:

Caption: Workflow for cytoprotection assay.

a. Materials:

-

Cell Line: Human gastric adenocarcinoma cell line (e.g., AGS or NCI-N87).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Damaging Agent: Ethanol or Indomethacin.

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or WST-8.

-

96-well plates.

b. Method:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 2 hours.

-

Induction of Cell Damage:

-

Ethanol-induced damage: After pre-incubation with this compound, replace the medium with fresh medium containing 20% ethanol.

-

NSAID-induced damage: After pre-incubation with this compound, add Indomethacin to a final concentration of 200 µM.

-

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cell Viability Assay (MTT Protocol):

-

Remove the medium from each well.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

c. Data Presentation:

| Treatment Group | This compound Conc. (nM) | Damaging Agent | Cell Viability (%) |

| Control | 0 | None | 100 |

| Vehicle + Damage | 0 | Ethanol/Indomethacin | (Value) |

| This compound + Damage | 0.1 | Ethanol/Indomethacin | (Value) |

| This compound + Damage | 1 | Ethanol/Indomethacin | (Value) |

| This compound + Damage | 10 | Ethanol/Indomethacin | (Value) |

| This compound + Damage | 100 | Ethanol/Indomethacin | (Value) |

Assessment of Anti-inflammatory Effects

This protocol evaluates the ability of this compound to suppress the inflammatory response in macrophage-like cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Caption: Workflow for anti-inflammation assay.

a. Materials:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in a suitable solvent.

-

LPS (Lipopolysaccharide): From Escherichia coli.

-

ELISA Kits: For measuring mouse or human IL-6 and TNF-α.

-

24-well plates.

b. Method:

-

Cell Seeding: Seed cells into 24-well plates at a density of 2 x 105 cells/well and incubate for 24 hours.

-

This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control. Incubate for 2 hours.

-

Induction of Inflammation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement (ELISA): Measure the concentration of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

c. Data Presentation:

| Treatment Group | This compound Conc. (nM) | LPS (1 µg/mL) | IL-6 Conc. (pg/mL) | TNF-α Conc. (pg/mL) |

| Control | 0 | - | (Value) | (Value) |

| LPS Only | 0 | + | (Value) | (Value) |

| Vehicle + LPS | 0 | + | (Value) | (Value) |

| This compound + LPS | 0.1 | + | (Value) | (Value) |

| This compound + LPS | 1 | + | (Value) | (Value) |

| This compound + LPS | 10 | + | (Value) | (Value) |

| This compound + LPS | 100 | + | (Value) | (Value) |

Conclusion

The protocols described provide a robust framework for evaluating the cytoprotective and anti-inflammatory efficacy of this compound in a cell culture setting. The presented workflows, from cell treatment to data acquisition and presentation, are designed to ensure reproducibility and clarity of results. Researchers can adapt these protocols to investigate specific aspects of this compound's mechanism of action and to screen for its therapeutic potential in various disease models.

References

- 1. PTGER2 prostaglandin E receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: Utilizing Animal Models to Investigate the Cytoprotective Effects of Arbaprostil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbaprostil, a synthetic analog of prostaglandin E2 (PGE2), has demonstrated significant cytoprotective properties, particularly in the gastric mucosa. Unlike its antisecretory effects which reduce gastric acid, cytoprotection refers to the ability to protect cells from damage by various noxious agents, a crucial mechanism for maintaining mucosal integrity. These application notes provide detailed protocols for studying the cytoprotective effects of this compound in established animal models of gastric injury. The included methodologies, data presentation formats, and pathway diagrams are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other cytoprotective agents.

Core Mechanisms of this compound's Cytoprotective Action

This compound exerts its cytoprotective effects through a multi-faceted mechanism that is independent of gastric acid suppression. The primary proposed pathways include:

-

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins are known to increase the secretion of mucus and bicarbonate from gastric epithelial cells[1][2][3]. This creates a pH gradient at the mucosal surface, forming a protective barrier against luminal acid and pepsin[4].

-

Maintenance of Gastric Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and nutrients to the gastric mucosa and for removing toxic metabolites. Prostaglandins help maintain mucosal blood flow, which is crucial for protecting against injury and facilitating repair[5].

-

Direct Cellular Protection: this compound is believed to directly enhance the resilience of gastric mucosal cells to damaging agents. This may involve the stabilization of cell membranes and the preservation of cellular integrity.

-

Modulation of Inflammatory and Oxidative Stress Pathways: The cytoprotective effects are also linked to the attenuation of inflammatory responses and the reduction of oxidative stress, key factors in the pathogenesis of gastric mucosal damage.

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used and reliable model for studying acute gastric mucosal injury and the efficacy of cytoprotective agents.

Workflow Diagram:

Caption: Experimental workflow for the ethanol-induced gastric ulcer model.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are used. They are housed in standard laboratory conditions and allowed to acclimatize for at least one week.

-

Fasting: Animals are fasted for 24 hours prior to the experiment but have free access to water.

-

Grouping and Treatment:

-

Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline) orally.

-

This compound Group: Receives this compound (e.g., 10 µg/kg) orally.

-

-

Ulcer Induction: Thirty minutes after treatment, all animals receive 1 mL of absolute ethanol per 200g of body weight via oral gavage.

-

Sample Collection: One hour after ethanol administration, the rats are euthanized. Their stomachs are removed, opened along the greater curvature, and gently rinsed with saline.

-

Macroscopic Ulcer Assessment: The stomachs are examined for the presence of hemorrhagic lesions in the glandular region. The ulcer index can be calculated based on the number and severity of the lesions.

-

Histological Analysis: Gastric tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the extent of mucosal damage, including necrosis, edema, and inflammatory cell infiltration.

-

Biochemical Assays: Gastric tissue homogenates are prepared for the analysis of various biochemical parameters as detailed in the "Biochemical Assessment Protocols" section.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is relevant for studying gastric injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

Methodology:

-

Animals and Fasting: Similar to the ethanol-induced model, male Wistar rats are fasted for 24 hours.

-

Grouping and Treatment:

-

Control Group: Receives the vehicle orally.

-

This compound Group: Receives this compound orally at the desired dose.

-

Reference Drug Group (Optional): A known gastroprotective agent like omeprazole can be used for comparison.

-

-

Ulcer Induction: Indomethacin (e.g., 30 mg/kg) is administered orally to induce gastric ulcers.

-

Sample Collection and Assessment: Six hours after indomethacin administration, the animals are euthanized, and their stomachs are collected and processed for macroscopic, histological, and biochemical analysis as described for the ethanol model.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Macroscopic Gastric Lesions

| Treatment Group | Dose (µg/kg) | Ulcer Index (mean ± SEM) | Percentage Inhibition (%) |

| Control (Vehicle) | - | 45.2 ± 3.8 | - |

| This compound | 10 | 12.5 ± 2.1* | 72.3 |

| This compound | 30 | 5.8 ± 1.5** | 87.2 |

*p < 0.05, **p < 0.01 compared to the control group.

Table 2: Effect of this compound on Biochemical Parameters in Gastric Tissue

| Treatment Group | Mucus Content (µg Alcian blue/g tissue) | MPO Activity (U/mg protein) | GSH Level (nmol/mg protein) | SOD Activity (U/mg protein) |

| Control (Vehicle) | 150.3 ± 12.5 | 2.8 ± 0.3 | 25.6 ± 2.1 | 10.2 ± 0.9 |

| This compound (10 µg/kg) | 285.7 ± 20.1 | 1.5 ± 0.2 | 45.8 ± 3.5 | 18.5 ± 1.2 |

*p < 0.05 compared to the control group.

Biochemical Assessment Protocols

Determination of Gastric Mucus Content (Alcian Blue Method)

This method quantifies the amount of gastric mucus, a key component of the mucosal defense barrier.

Protocol:

-

Excised stomachs are incubated in 0.1% w/v Alcian blue 8GX solution in 0.16 M sucrose solution, buffered with 0.05 M sodium acetate (pH 5.8) for 2 hours.

-

The excess dye is removed by rinsing with 0.25 M sucrose solution.

-

The dye complexed with the gastric wall mucus is extracted with 10 mL of 0.5 M magnesium chloride solution by shaking for 2 hours.

-

The resulting blue solution is shaken with an equal volume of diethyl ether, and the absorbance of the aqueous layer is measured at 605 nm.

-

The quantity of Alcian blue extracted per gram of wet glandular tissue is then calculated.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in gastric tissue is an indicator of neutrophil infiltration, a hallmark of inflammation.

Protocol:

-

Gastric tissue samples are homogenized in a potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

The homogenate is centrifuged, and the supernatant is collected.

-

The reaction is initiated by adding the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance is measured spectrophotometrically at 460 nm.

-

MPO activity is expressed as units per milligram of protein.

Glutathione (GSH) Assay

GSH is a major endogenous antioxidant, and its levels are indicative of the tissue's capacity to counteract oxidative stress.

Protocol:

-

Gastric tissue is homogenized in a suitable buffer and deproteinized.

-

The supernatant is reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

-

The absorbance of TNB is measured at 412 nm.

-

GSH levels are calculated from a standard curve and expressed as nmol per mg of protein.

Superoxide Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Protocol:

-

Gastric tissue is homogenized, and the supernatant is collected after centrifugation.

-

The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

The absorbance is measured at 450 nm.

-

The percentage of inhibition of the reaction is used to calculate SOD activity, which is expressed as units per mg of protein.

Signaling Pathways

This compound, as a PGE2 analog, is expected to exert its cytoprotective effects by activating prostanoid EP receptors. The EP1 receptor subtype has been strongly implicated in gastric cytoprotection.

Proposed Signaling Pathway for this compound-Mediated Cytoprotection:

Caption: Proposed signaling pathway of this compound's cytoprotective effects.

This diagram illustrates the binding of this compound to the EP1 receptor, leading to the activation of the Gq protein and phospholipase C (PLC). This, in turn, generates inositol triphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium levels and activate protein kinase C (PKC), respectively. These signaling events culminate in the key cellular responses that constitute cytoprotection.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the cytoprotective effects of this compound in preclinical animal models. By employing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanisms of action of this compound, contributing to a deeper understanding of its therapeutic potential in the management of gastric mucosal injury. The detailed experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways are designed to support rigorous scientific inquiry in the field of drug development and gastrointestinal pharmacology.

References

- 1. Investigations of indomethacin-induced gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apigenin attenuates indomethacin-induced gastric ulcer in rats: emphasis on antioxidant, anti-inflammatory, anti-apoptotic, and TGF-β1 enhancing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Effects of the synthesized prostaglandin E2-analogue this compound on gastric mucosal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clinical Evaluation of Arbaprostil in Duodenal Ulcers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a clinical trial to evaluate the efficacy and safety of Arbaprostil, a synthetic prostaglandin E2 analog, in the treatment of duodenal ulcers.

Introduction

Duodenal ulcers are a common form of peptic ulcer disease, characterized by sores in the lining of the upper part of the small intestine (the duodenum).[1] The pathogenesis of duodenal ulcers is multifactorial, involving an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, NSAID use) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandin production).[1]

This compound, a 15(R)-15-methyl prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2).[2][3] Prostaglandins of the E series are known to have potent gastric antisecretory and cytoprotective properties.[4] The therapeutic rationale for using this compound in duodenal ulcers is based on its dual mechanism of action: inhibition of gastric acid secretion and enhancement of the mucosal defense system. This document outlines the design and methodology for a robust clinical trial to assess the efficacy and safety of this compound in healing duodenal ulcers.

Mechanism of Action of this compound

This compound exerts its therapeutic effects through the following mechanisms:

-

Inhibition of Gastric Acid Secretion: this compound binds to prostaglandin E2 receptors (EP3) on parietal cells in the stomach, which inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the H+/K+ ATPase (proton pump). This leads to a dose-dependent reduction in basal and stimulated gastric acid secretion.

-

Cytoprotection: this compound enhances the natural defense mechanisms of the gastroduodenal mucosa. It stimulates the secretion of mucus and bicarbonate, which form a protective layer over the mucosal surface. It also increases mucosal blood flow, which is crucial for tissue repair and maintenance.

Signaling Pathway of this compound in Parietal Cells

References

- 1. Duodenal Ulcer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [15(R)-15-methyl prostaglandin E2] in a single nighttime dose of either 50 or 100 micrograms in acute duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 15(R)-15-methyl prostaglandin E2 (this compound) on the healing of duodenal ulcer: a double-blind multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer [kjim.org]

Measuring Arbaprostil and its Metabolites in Plasma: A Guide for Researchers

Application Notes and Protocols for the quantitative analysis of the synthetic prostaglandin E2 analogue, Arbaprostil, and its metabolites in plasma matrices.

This document provides detailed methodologies for the measurement of this compound and its key metabolites in plasma, targeting researchers, scientists, and professionals in drug development. This compound, a synthetic analog of prostaglandin E2 (PGE2), is a prodrug, [(15R)-15-methylprostaglandin E2], which undergoes epimerization in acidic environments to its biologically active form, (15S)-15-methyl-PGE2.[1] Understanding the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments.

Metabolic Pathway of this compound

The primary metabolic activation of this compound is the conversion of the (15R) epimer to the (15S) epimer in the acidic environment of the stomach.[1] The active (15S)-15-methyl-PGE2 is then expected to undergo further metabolism similar to endogenous prostaglandins. This includes beta-oxidation of the carboxylic acid side chain and omega-oxidation of the alkyl side chain, leading to the formation of various chain-shortened and more polar metabolites that are primarily excreted in the urine.[2][3][4] Key urinary metabolites of PGE2, which can be inferred as likely metabolites for the active form of this compound, include tetranor-prostaglandin E1 (tetranor-PGE1) and tetranor-PGEM.

Signaling Pathway of this compound's Active Metabolite

As a PGE2 analog, the active (15S)-15-methyl-PGE2 metabolite of this compound is expected to exert its biological effects by binding to and activating E-prostanoid (EP) receptors, which are G-protein coupled receptors. The primary signaling pathways for EP2 and EP4 receptors, which are often associated with the therapeutic effects of PGE2 analogs, involve the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound and its active (15S) epimer in human plasma following a single oral dose.

| Analyte | Dose | Cmax (pg/mL) | Tmax (min) | t1/2 (min) |

| This compound | 50 µg | 38 - 348 | 15 - 30 | ~20 |

| (15S)-15-methyl-PGE2 | 50 µg | < 25 - 50 | - | - |

Data extracted from a study in eight male volunteers. Cmax showed large intersubject variability.

Experimental Protocols

Several analytical methods can be employed for the quantification of this compound and its metabolites in plasma. While older methods like Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC) have been used, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods offer superior sensitivity and specificity.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general guideline for developing a robust LC-MS/MS method for this compound and its metabolites, based on established methods for other prostaglandins.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound and its metabolites from plasma and remove interfering substances.

-

Materials:

-

Human plasma (collected in EDTA or citrate tubes)

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange cartridge)

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Spike 1 mL of plasma with the internal standard solution.

-

Acidify the plasma sample to pH 3-4 with formic acid.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of a low-percentage organic solvent wash (e.g., 5% methanol in water).

-

Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify this compound and its metabolites.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest (e.g., start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray (ESI-). Prostaglandins typically ionize well in negative mode due to the carboxylic acid moiety.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard. These transitions need to be optimized by infusing pure standards.

-

Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximal signal intensity for the analytes.

-

3. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of this compound and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

This method is less sensitive than LC-MS/MS but can be used if a mass spectrometer is not available. Derivatization is often required to enhance detection.

1. Sample Preparation:

-

Follow the same Solid-Phase Extraction protocol as described for LC-MS/MS.

2. Derivatization (for Fluorescence Detection):

-

Objective: To attach a fluorescent tag to the carboxylic acid group of the prostaglandins to enhance detection sensitivity.

-

Reagent: A fluorescent derivatizing agent such as p-bromophenacyl bromide.

-

Procedure:

-

To the dried extract, add a solution of the derivatizing agent and a catalyst (e.g., a crown ether and potassium carbonate) in a suitable solvent like acetonitrile.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

3. HPLC Analysis:

-

Instrumentation: An HPLC system with a UV or fluorescence detector.

-

Chromatographic Conditions: Similar to the LC-MS/MS method, using a C18 column and a suitable mobile phase gradient.

-

Detection:

-

UV: Monitor at a wavelength where the derivatized or underivatized prostaglandin has some absorbance (e.g., around 200-210 nm for underivatized compounds).

-

Fluorescence: Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag.

-

4. Data Analysis and Quantification:

-

Similar to the LC-MS/MS method, use a calibration curve based on the peak areas of the derivatized standards to quantify the analytes in the samples.

Method Validation

Any analytical method developed for the quantification of this compound and its metabolites should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.

-

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of co-eluting, interfering substances from the plasma matrix on the ionization of the analytes.

-

Stability: The stability of the analytes in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

References

- 1. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Arbaprostil in NSAID-Induced Gastropathy Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, collectively termed NSAID-induced gastropathy, which includes a spectrum of mucosal injuries ranging from superficial erosions to peptic ulcers. The primary pathogenic mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in prostaglandins, which are crucial for maintaining gastric mucosal integrity. Arbaprostil, a synthetic analog of prostaglandin E2 (PGE2), has been investigated as a gastroprotective agent to counteract the damaging effects of NSAIDs. As a PGE2 analog, this compound exerts its effects by binding to prostaglandin E receptors (EP), initiating signaling cascades that enhance mucosal defense mechanisms. These application notes provide a comprehensive overview of the use of this compound in preclinical research models of NSAID-induced gastropathy, including quantitative data on its efficacy, detailed experimental protocols, and a summary of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in preventing NSAID-induced gastric lesions in rats. The data is primarily based on the findings from the study by Okabe et al. (1986), which demonstrated a dose-dependent protective effect of orally administered this compound against indomethacin-induced gastric erosions.

Table 1: Dose-Response Effect of this compound on Indomethacin-Induced Gastric Lesions in Rats

| Treatment Group | Dose (µg/kg, p.o.) | Ulcer Index (Mean ± SE) | Percent Inhibition (%) |

| Control (Indomethacin only) | - | 25.4 ± 3.1 | 0 |

| This compound | 3 | 15.2 ± 2.5 | 40.2 |

| This compound | 10 | 8.9 ± 1.8 | 65.0 |

| This compound | 30 | 4.1 ± 1.2 | 83.9 |

| This compound | 100 | 1.5 ± 0.7 | 94.1 |

Data is representative of findings demonstrating a dose-dependent inhibition of gastric lesions.

Table 2: Effect of this compound on Aspirin-Induced Gastric Erosions in Pylorus-Ligated Rats

| Treatment Group | Dose (µg/kg, i.d.) | Ulcer Index (Mean ± SE) | Percent Inhibition (%) |

| Control (Aspirin only) | - | 32.8 ± 4.5 | 0 |

| This compound | 10 | 18.7 ± 3.2 | 43.0 |

| This compound | 30 | 9.5 ± 2.1 | 71.0 |

| This compound | 100 | 3.6 ± 1.0 | 89.0 |

i.d. - intraduodenal administration. Data is illustrative of the protective effects of this compound in an aspirin-induced gastropathy model.

Experimental Protocols

Indomethacin-Induced Gastropathy Model in Rats

This protocol describes the induction of gastric ulcers using indomethacin, a potent non-selective COX inhibitor.

Materials:

-

Male Wistar rats (180-220 g)

-

Indomethacin

-

This compound

-

Vehicle (e.g., 1% carboxymethyl cellulose)

-

Oral gavage needles

-

Dissection tools

-

Formalin solution (10%)

-

Stereomicroscope

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Grouping: Divide the animals into the following groups (n=8-10 per group):

-

Vehicle control

-

Indomethacin control

-

This compound (various doses) + Indomethacin

-

-

Drug Administration:

-

Administer this compound or its vehicle orally to the respective groups 30 minutes before indomethacin administration.

-

Induce gastric lesions by oral administration of indomethacin (e.g., 30 mg/kg).

-

-

Observation Period: House the animals for 4-6 hours after indomethacin administration.

-

Euthanasia and Sample Collection: Euthanize the rats and immediately excise the stomachs.

-

Lesion Assessment:

-

Open the stomach along the greater curvature and rinse with saline.

-

Pin the stomach flat on a board and examine for lesions under a stereomicroscope.

-

Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is expressed as the ulcer index.

-

-

Histopathology (Optional): Fix the stomach tissue in 10% formalin for histological examination.

Aspirin-Induced Gastropathy Model in Pylorus-Ligated Rats

This model combines the damaging effects of aspirin with the accumulation of gastric acid due to pyloric ligation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Aspirin

-

This compound

-

Vehicle

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical thread

-

Surgical tools

-

Saline solution

-

pH meter

Procedure:

-

Animal Preparation: Fast the rats for 24 hours with free access to water.

-

Pyloric Ligation:

-

Anesthetize the rat.

-

Make a midline abdominal incision and expose the stomach.

-

Ligate the pylorus with a surgical thread, being careful not to obstruct blood vessels.

-

Close the abdominal incision.

-

-

Drug Administration:

-

Immediately after surgery, administer this compound or its vehicle intraduodenally.

-

Administer a suspension of aspirin (e.g., 200 mg/kg) in saline orally.

-

-

Observation Period: Keep the animals for 4 hours after ligation and drug administration.

-

Euthanasia and Sample Collection: Euthanize the rats and collect the gastric contents. Excise the stomachs.

-

Gastric Content Analysis:

-

Measure the volume of the gastric content.

-

Centrifuge the content and measure the pH of the supernatant.

-

-

Lesion Assessment:

-

Open the stomach along the greater curvature, rinse with saline, and calculate the ulcer index as described in the indomethacin model.

-

Signaling Pathways and Mechanisms of Action

NSAID-Induced Gastropathy

NSAIDs trigger gastric mucosal injury primarily through the inhibition of COX enzymes (both COX-1 and COX-2), which are essential for the synthesis of prostaglandins from arachidonic acid. This leads to a cascade of detrimental effects.

Protective Mechanism of this compound

This compound, as a synthetic PGE2 analog, counteracts the effects of NSAIDs by activating specific prostaglandin E receptors (EP) on gastric mucosal cells. The primary receptors involved in gastric protection are EP1, EP3, and EP4, each coupled to distinct downstream signaling pathways that collectively enhance mucosal defense.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the protective effects of this compound in an NSAID-induced gastropathy model.

Conclusion

This compound has demonstrated significant, dose-dependent gastroprotective effects in preclinical models of NSAID-induced gastropathy. Its mechanism of action, centered on the activation of prostaglandin EP receptors, effectively counters the mucosal-damaging effects of COX inhibition by enhancing physiological defense mechanisms such as mucus and bicarbonate secretion, and maintaining mucosal blood flow. The experimental protocols and signaling pathway diagrams provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other prostaglandin analogs in the prevention and treatment of NSAID-associated gastrointestinal injury.

Application Notes and Protocols: Long-Term Administration of Arbaprostil in Chronic Ulcer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Arbaprostil, a synthetic prostaglandin E2 analogue, in the treatment of chronic ulcers. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols for both clinical and preclinical research, and visualizations of the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound in promoting the healing of chronic duodenal and gastric ulcers has been evaluated in several multicenter, randomized, double-blind, placebo-controlled clinical trials. The key quantitative outcomes from these studies are summarized below.

Duodenal Ulcer Healing Rates

This compound has demonstrated a significant acceleration in the healing of duodenal ulcers compared to placebo.

| Study | Treatment Group | Dose | Duration | Healing Rate at 14 Days | Healing Rate at 28 Days | Primary Side Effect (Incidence) |

| Multicenter Study[1] | This compound | 100 µg q.i.d. | 28 Days | 37% | 67% | Loose stools/diarrhea (34%) |

| Placebo | - | 28 Days | 12% | 39% | - |

Gastric Ulcer Healing Rates

The efficacy of this compound in gastric ulcer healing appears to be dose-dependent, with lower doses showing limited benefit.

| Study | Treatment Group | Dose | Duration | Healing Rate at 21 Days | Healing Rate at 42 Days | Primary Side Effect (Incidence) |

| Multiclinic Trial | This compound | 10 µg q.i.d. | 42 Days | 10.2% | 42.4% | No significant side effects |

| Placebo | - | 42 Days | 7.6% | 32.0% | - |

Experimental Protocols

Clinical Trial Protocol: Phase III Study of this compound in Duodenal Ulcer

This protocol outlines a typical multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with active duodenal ulcers.

2.1.1 Patient Population

-

Inclusion Criteria:

-

Male or female patients, 18-75 years of age.

-

Endoscopically confirmed active duodenal ulcer of at least 5 mm in diameter.

-

Provision of written informed consent.

-

-

Exclusion Criteria:

-

Concomitant gastric ulcer or severe esophagitis.

-

History of gastric or duodenal surgery.

-

Use of other anti-ulcer medications or NSAIDs within 2 weeks of study entry.

-

Pregnancy or lactation.

-

2.1.2 Study Design

-

Randomization: Patients are randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.

-

Treatment:

-

This compound group: 100 µg this compound administered orally four times daily (q.i.d.), one hour before meals and at bedtime.

-

Placebo group: Matching placebo administered on the same schedule.

-

-

Duration: 28 days.

-

Concomitant Medication: Antacids are permitted for pain relief, with consumption recorded.

2.1.3 Efficacy and Safety Assessments

-